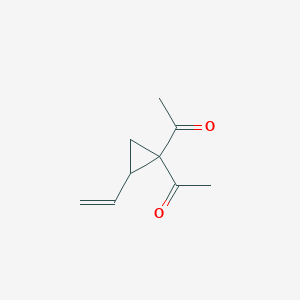
1,1'-(2-Ethenylcyclopropane-1,1-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diacetyl-2-vinylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with two acetyl groups at the 1-position and a vinyl group at the 2-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diacetyl-2-vinylcyclopropane can be synthesized through several methods, including the phosphine-catalyzed activation of vinylcyclopropanes. This method involves the rearrangement of vinylcyclopropylketones to cycloheptenones under specific conditions . The reaction typically requires a phosphine catalyst, such as triphenylphosphine, and proceeds through a series of steps including homoconjugate addition, proton transfer, and ring closure .
Industrial Production Methods
While specific industrial production methods for 1,1-diacetyl-2-vinylcyclopropane are not well-documented, the general approach involves the use of transition metal catalysts and controlled reaction conditions to ensure high yields and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diacetyl-2-vinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives, cycloheptenones, and various substituted cyclopropanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Diacetyl-2-vinylcyclopropane has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-diacetyl-2-vinylcyclopropane involves its ability to undergo ring-opening reactions and rearrangements. The compound can form reactive intermediates, such as allylic phosphonium species, which participate in various chemical transformations. These intermediates can then undergo further reactions, leading to the formation of new cyclic structures and other products .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2-vinylcyclopropane: Similar in structure but with chlorine atoms instead of acetyl groups.
Divinylcyclopropane: Undergoes similar rearrangement reactions to form cycloheptadiene derivatives.
Vinylcyclopropane: A simpler analog that also participates in ring-opening and rearrangement reactions.
Uniqueness
1,1-Diacetyl-2-vinylcyclopropane is unique due to the presence of both acetyl and vinyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions under various conditions highlights its importance in chemical research and industrial applications .
Propiedades
Número CAS |
28438-42-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(1-acetyl-2-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-4-8-5-9(8,6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |
Clave InChI |
ILZUTIYZANTZRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC1C=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


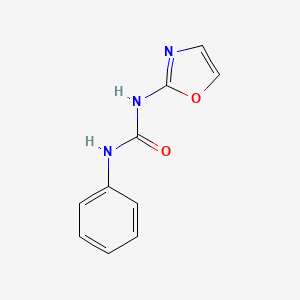
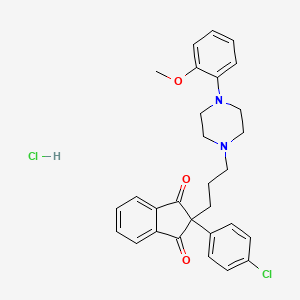
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
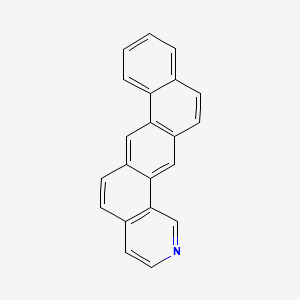


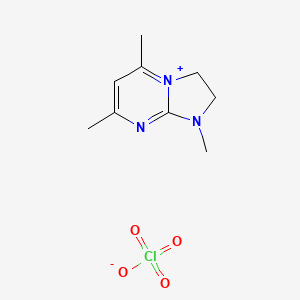
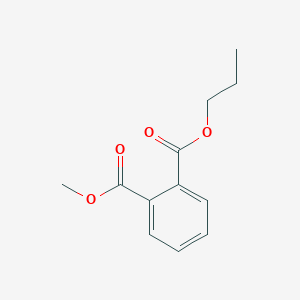


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)

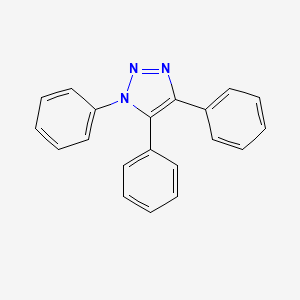
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
